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Compound of Interest

Compound Name: 4-Hydroxy-2-Butanone

Cat. No.: B042824 Get Quote

This guide provides a detailed overview of the spectroscopic data for 4-Hydroxy-2-butanone,

tailored for researchers, scientists, and professionals in drug development. It covers Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with

detailed experimental protocols and a workflow visualization.

While spectra for 4-Hydroxy-2-butanone are indexed in several chemical databases, specific

experimental peak lists are not consistently published in readily accessible sources.[1][2][3][4]

[5] This guide, therefore, presents a combination of referenced experimental conditions,

predicted data, and expected spectral characteristics based on the compound's structure.

Data Presentation
The following tables summarize the expected and available spectroscopic data for 4-Hydroxy-
2-butanone.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Solvent: Chloroform-d (CDCl₃)

Frequency: 400 MHz[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b042824?utm_src=pdf-interest
https://www.benchchem.com/product/b042824?utm_src=pdf-body
https://www.benchchem.com/product/b042824?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_590-90-9_13CNMR.htm
https://www.chemicalbook.com/SpectrumEN_590-90-9_1HNMR.htm
https://www.guidechem.com/encyclopedia/4-hydroxy-2-butanone-dic5397.html
https://spectrabase.com/spectrum/LInNXKE8qTk
https://m.chemicalbook.com/SpectrumEN_590-90-9_IR1.htm
https://www.benchchem.com/product/b042824?utm_src=pdf-body
https://www.benchchem.com/product/b042824?utm_src=pdf-body
https://www.guidechem.com/encyclopedia/4-hydroxy-2-butanone-dic5397.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protons
(Position)

Chemical Shift
(δ, ppm)

Multiplicity Integration Notes

-CH₃ (1) ~2.2 Singlet (s) 3H

The methyl

protons are

adjacent to a

carbonyl group,

resulting in a

downfield shift.

No adjacent

protons lead to a

singlet.

-CH₂- (3) ~2.8 Triplet (t) 2H

Alpha to a

carbonyl group,

these protons

are deshielded.

They are coupled

to the two

protons on C4,

resulting in a

triplet.

-OH (4) Variable (Broad) Singlet (s) 1H

The chemical

shift is

concentration

and solvent-

dependent. The

signal is often

broad and can

exchange with

D₂O.

-CH₂- (4) ~3.8 Triplet (t) 2H Attached to an

oxygen atom,

these protons

are significantly

deshielded. They

are coupled to
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the two protons

on C3, resulting

in a triplet.

¹³C NMR (Carbon NMR)

Solvent: Chloroform-d (CDCl₃)[3]

Carbon (Position) Chemical Shift (δ, ppm) Notes

-CH₃ (1) ~30

Typical chemical shift for a

methyl group adjacent to a

ketone.

C=O (2) ~208

The carbonyl carbon of a

ketone is highly deshielded

and appears far downfield.

-CH₂- (3) ~45
Methylene carbon alpha to the

carbonyl group.

-CH₂- (4) ~58
Methylene carbon attached to

the hydroxyl group.

Table 2: Infrared (IR) Spectroscopy Data

Sample Preparation: Liquid Film or Attenuated Total Reflectance (ATR)[3][4]
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Functional Group
Absorption Range
(cm⁻¹)

Intensity Notes

O-H (Alcohol) 3500 - 3200 Strong, Broad

The broadness is due

to hydrogen bonding.

This is a key feature

of the alcohol group.

[3]

C-H (sp³) 3000 - 2850 Medium-Strong

Corresponds to the

stretching vibrations of

the methyl and

methylene groups.

C=O (Ketone) ~1715 Strong, Sharp

This is a characteristic

absorption for a

saturated aliphatic

ketone.[3]

C-O (Alcohol) 1260 - 1050 Strong

Represents the

stretching vibration of

the carbon-oxygen

single bond.[3]

Table 3: Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)[3]
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m/z (Mass/Charge
Ratio)

Ion Species
(Predicted)

Relative
Abundance

Notes

89.0597 [M+H]⁺ -

Predicted m/z for the

protonated molecule.

[6]

88.0519 [M]⁺ -
Predicted m/z for the

molecular ion.[6]

87.0452 [M-H]⁻ -

Predicted m/z for the

deprotonated

molecule.[6]

71.0497 [M+H-H₂O]⁺ -

Predicted m/z

corresponding to the

loss of water from the

protonated molecule.

[6]

43 [CH₃CO]⁺ High

A common and often

abundant fragment for

methyl ketones

resulting from alpha-

cleavage.

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for 4-Hydroxy-2-
butanone.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Accurately weigh approximately 10-20 mg of 4-Hydroxy-2-butanone.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
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Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup:

Use a 400 MHz (or higher) NMR spectrometer.

Insert the sample into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical TMS peak.

Data Acquisition:

¹H NMR: Acquire the proton spectrum using a standard single-pulse experiment. Typical

parameters include a 90° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of

1-2 seconds, and acquiring 16-32 scans for a good signal-to-noise ratio.

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g.,

zgpg30). A wider spectral width (e.g., 240 ppm) and a larger number of scans (e.g., 1024

or more) are typically required due to the lower natural abundance and sensitivity of the

¹³C nucleus.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum and perform baseline correction.

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C

spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

Integrate the peaks in the ¹H spectrum and identify the chemical shifts, multiplicities, and

coupling constants.

Identify the chemical shifts of the peaks in the ¹³C spectrum.
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2.2 Infrared (IR) Spectroscopy

Sample Preparation (ATR Method):

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft

cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry

completely.

Place a single drop of liquid 4-Hydroxy-2-butanone directly onto the center of the ATR

crystal.

Instrument Setup:

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Data Acquisition:

Position the sample over the crystal.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio over a range of 4000 to 400 cm⁻¹.

Data Processing:

The software will automatically perform the Fourier transform and ratio the sample

spectrum against the background spectrum to produce the final absorbance or

transmittance spectrum.

Identify the wavenumbers (in cm⁻¹) of the major absorption bands and assign them to the

corresponding functional groups.

2.3 Mass Spectrometry (MS)

Sample Preparation and Introduction:
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For a volatile liquid like 4-Hydroxy-2-butanone, direct infusion via a heated probe or

injection into a Gas Chromatography (GC) system coupled to the mass spectrometer (GC-

MS) is suitable.

If using GC-MS, dilute the sample in a volatile solvent (e.g., dichloromethane or methanol)

to an appropriate concentration (e.g., 100 µg/mL).

Instrument Setup:

Use a mass spectrometer capable of Electron Ionization (EI), such as a quadrupole or

time-of-flight (TOF) analyzer.

Set the ion source temperature (e.g., 200-250 °C) and the electron energy to 70 eV, which

is the standard for EI to generate reproducible fragmentation patterns.

Data Acquisition:

Acquire the mass spectrum over a suitable mass range, for example, m/z 30 to 200, to

ensure detection of the molecular ion and key fragments.

Data Processing:

Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺).

Identify the base peak (the most intense peak) and other significant fragment ions.

Propose fragmentation pathways that explain the observed m/z values.

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 4-Hydroxy-2-butanone.
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Sample Preparation

Data Acquisition

Data Analysis & Interpretation
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Caption: Workflow for Spectroscopic Analysis of 4-Hydroxy-2-butanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b042824?utm_src=pdf-body-img
https://www.benchchem.com/product/b042824?utm_src=pdf-body
https://www.benchchem.com/product/b042824?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. 4-Hydroxy-2-butanone(590-90-9) 13C NMR spectrum [chemicalbook.com]

2. 4-Hydroxy-2-butanone(590-90-9) 1H NMR spectrum [chemicalbook.com]

3. guidechem.com [guidechem.com]

4. spectrabase.com [spectrabase.com]

5. 4-Hydroxy-2-butanone(590-90-9) IR Spectrum [m.chemicalbook.com]

6. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 4-
Hydroxy-2-butanone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042824#spectroscopic-data-for-4-hydroxy-2-
butanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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